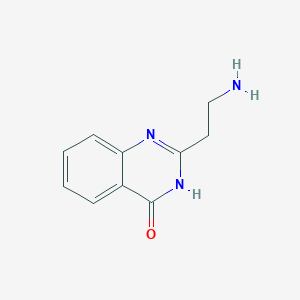

2-(2-aminoethyl)quinazolin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

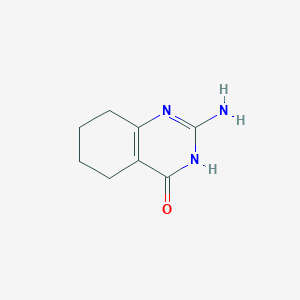

2-(2-aminoethyl)quinazolin-4(3H)-one is a chemical compound that falls under the category of quinazolines . Quinazolines are aromatic heterocycles with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring . The molecule contains a total of 35 bonds, including 18 non-H bonds, 11 multiple bonds, 5 rotatable bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 2 primary amines (aliphatic), 1 tertiary amine (aromatic), and 1 Pyrimidine .

Synthesis Analysis

The synthesis of 2-(2-aminoethyl)quinazolin-4(3H)-one involves the chemoselective conversion of 2-amido-aryl oxazolines to quinazolin-4(3H)-ones . This reaction is proposed to involve a PIFA-mediated 6π electrocyclization followed by an in situ nucleophilic substitution .Molecular Structure Analysis

The molecular structure of 2-(2-aminoethyl)quinazolin-4(3H)-one includes 2 primary amines (aliphatic), 1 tertiary amine (aromatic), and 1 Pyrimidine . It also contains 2 six-membered rings and 1 ten-membered ring .Applications De Recherche Scientifique

Synthesis and Chemical Applications

2-(2-aminoethyl)quinazolin-4(3H)-one and its derivatives have been the focus of various synthetic methodologies due to their relevance in medicinal chemistry. Kumar et al. (2015) developed simple, green synthetic protocols for the one-pot synthesis of 2,3-disubstituted quinazolin-4(3H)-ones, demonstrating applications in the synthesis of drugs acting on the central nervous system, such as methaqualone and mebroqualone (Kumar et al., 2015). Parua et al. (2017) reported an environmentally benign method for the one-pot cascade synthesis of quinazolin-4(3H)-ones, highlighting the versatility of this compound in synthetic chemistry (Parua et al., 2017).

Anticancer and Antiviral Properties

Quinazolin-4(3H)-one derivatives have shown potential as anticancer and antiviral agents. Mulakayala et al. (2012) synthesized 2-aryl quinazolin-4(3H)-ones and evaluated their anti-proliferative properties against cancer cell lines, indicating their potential application in medicinal chemistry (Mulakayala et al., 2012). Selvam et al. (2007) designed and synthesized novel quinazolin-4(3H)-ones with antiviral activities against various respiratory and biodefense viruses, highlighting their potential in antiviral drug development (Selvam et al., 2007).

Antibacterial and Antimicrobial Applications

The antibacterial and antimicrobial properties of quinazolin-4(3H)-one derivatives have been a subject of interest. Wang et al. (2014) synthesized novel Schiff base derivatives of quinazolin-4(3H)-one, demonstrating good to excellent antibacterial activities against tobacco and tomato bacterial wilts (Wang et al., 2014). Antypenko et al. (2016) synthesized novel quinazolin-4(3H)-thiones and evaluated their antimicrobial and anticancer properties, revealing their potential in antimicrobial therapy (Antypenko et al., 2016).

Interaction with Biological Molecules

The interaction of quinazolin-4(3H)-one derivatives with biological molecules has been explored for potential therapeutic applications. Dai Yun (2009) investigated the binding between 3-(2-Aminoethyl)-2-anilino-quinazolin-4(3H)-one and bovine serum albumin, shedding light on the potential interaction mechanisms of these compounds with proteins (Dai Yun, 2009).

Safety And Hazards

While specific safety and hazard information for 2-(2-aminoethyl)quinazolin-4(3H)-one is not available, general safety precautions for handling similar compounds include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using the product .

Propriétés

IUPAC Name |

2-(2-aminoethyl)-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c11-6-5-9-12-8-4-2-1-3-7(8)10(14)13-9/h1-4H,5-6,11H2,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRQKHVKJNPNRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649361 |

Source

|

| Record name | 2-(2-Aminoethyl)quinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-aminoethyl)quinazolin-4(3H)-one | |

CAS RN |

437998-07-7 |

Source

|

| Record name | 2-(2-Aminoethyl)quinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B1384165.png)

![3-Amino-4-(2-methoxyethyl)-4,9,16-triazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-1(16),2,6,10(15),11,13-hexaen-8-one](/img/structure/B1384166.png)

![(E)-3-[[(1S,2S)-2-[[(E)-2-Acetyl-3-hydroxybut-2-enylidene]amino]-1,2-bis(2,4,6-trimethylphenyl)ethyl]iminomethyl]-4-hydroxypent-3-en-2-one;cobalt](/img/structure/B1384176.png)

![4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384183.png)

![6-Amino-2-[(4-methylbenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B1384185.png)

![6-benzyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1384186.png)